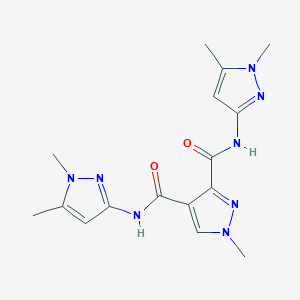![molecular formula C21H22N4O2 B4374006 N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374006.png)
N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring and multiple methylphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N3-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methylphenyl)urea: This compound shares structural similarities with N3-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE and is used in similar applications.
1,3-di-p-tolylurea: Another related compound with comparable chemical properties and uses.
Uniqueness
N~3~-(4-METHYLPHENYL)-1-[3-OXO-3-(4-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methylanilino)-3-oxopropyl]-N-(4-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-3-7-17(8-4-15)22-20(26)12-14-25-13-11-19(24-25)21(27)23-18-9-5-16(2)6-10-18/h3-11,13H,12,14H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELLZJNIJBLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-METHYL-N~5~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4373958.png)
![N-(2,5-dimethylphenyl)-1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B4373966.png)
![1-[3-(2-FLUORO-5-METHYLANILINO)-3-OXOPROPYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373976.png)
![1-[3-(3-FLUORO-4-METHYLANILINO)-3-OXOPROPYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373982.png)
![1-[3-(2,6-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373989.png)
![1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4373999.png)
![1-[3-(4-FLUORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374002.png)
![N-(3-methyl-1,2-oxazol-5-yl)-1-[3-[(3-methyl-1,2-oxazol-5-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide](/img/structure/B4374005.png)
![N~3~-(3-METHYLPHENYL)-1-[3-OXO-3-(3-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374010.png)
![N-cyclopentyl-1-[3-(cyclopentylamino)-3-oxopropyl]-1H-pyrazole-3-carboxamide](/img/structure/B4374017.png)
